molecular formula C18H22N2O5S B4407134 2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4407134
M. Wt: 378.4 g/mol
InChI Key: SXGKCMZKEHPDFZ-UHFFFAOYSA-N
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Description

2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of both ethoxy and methoxy substituents on its aromatic rings, as well as a sulfonyl group attached to the glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with a suitable sulfonyl chloride (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling with Glycine Derivative: The sulfonamide intermediate is then coupled with a glycine derivative (e.g., glycine ethyl ester) using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • N~2~-(4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-[(2-methylphenyl)sulfonyl]glycinamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., ethoxy vs. methoxy) on the aromatic rings can significantly influence the compound’s chemical properties and reactivity.
  • Unique Properties: 2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-25-15-8-6-14(7-9-15)20(12-18(19)21)26(22,23)17-11-13(2)5-10-16(17)24-3/h5-11H,4,12H2,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGKCMZKEHPDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(4-ETHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

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